2-Benzhydryloxyethanamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydryloxyethanamine typically involves the reaction of benzhydrol with ethylene oxide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

Reduction: The compound can be reduced to yield various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Benzhydryl ketones or oxides.

Reduction: Various secondary and tertiary amines.

Substitution: Substituted ethanamine derivatives.

Applications De Recherche Scientifique

2-Benzhydryloxyethanamine, also known as benzhydryloxyethylamine, is a compound that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Research

- Neuropharmacology : this compound has been studied for its potential effects on neurotransmitter systems. Research indicates that it may act as an antagonist at certain receptors, which could have implications for treating neuropsychiatric disorders .

- Antidepressant Activity : Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These findings are crucial for developing new antidepressant therapies that target specific neurotransmitter pathways .

- Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. This potential anticancer activity warrants further investigation into its mechanisms and efficacy .

Analytical Chemistry

- Detection Methods : The compound has been utilized in the development of analytical methods for detecting biogenic amines in biological samples. Its specificity can enhance the accuracy of assays used in clinical diagnostics .

- Chromatography Applications : this compound serves as a standard reference compound in chromatography, aiding in the identification and quantification of related substances in complex mixtures .

Table 1: Summary of Biological Activities

Table 2: Case Studies Involving this compound

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological profile of this compound, researchers administered the compound to rodent models exhibiting depression-like symptoms. Behavioral assessments indicated a marked improvement in mood-related behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound involved treating several human cancer cell lines with varying concentrations of the compound. Results demonstrated significant cytotoxic effects, particularly against breast and prostate cancer cells, indicating its potential utility in cancer therapy.

Mécanisme D'action

The mechanism by which 2-Benzhydryloxyethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Diphenhydramine: A well-known antihistamine with a similar benzhydryl structure.

Orphenadrine: A muscle relaxant that also contains a benzhydryl group.

Clemastine: Another antihistamine with structural similarities.

Uniqueness: 2-Benzhydryloxyethanamine is unique due to its specific combination of the benzhydryl group with an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Benzhydryloxyethanamine, a compound derived from the structural framework of benzhydryl and ethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

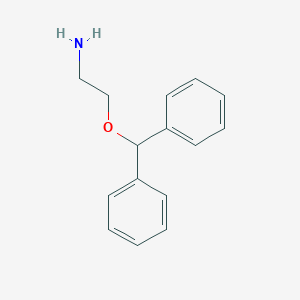

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a benzhydryl group attached to a hydroxyethylamine moiety, which influences its interaction with biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound using various cancer cell lines. The compound has been tested against human lung cancer cell lines A549, HCC827, and NCI-H358 through MTS cytotoxicity and BrdU proliferation assays.

Key Findings:

- IC50 Values: In 2D cell culture assays, this compound exhibited significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM across different cell lines.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, potentially through the activation of pathways involving p53 and caspases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against various pathogens, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.

Key Findings:

- Broth Microdilution Testing: The compound demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against both bacterial strains.

- Binding Affinity: It was found that the compound binds to the minor groove of DNA, which may contribute to its antimicrobial effects by disrupting DNA replication in bacteria .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation: The compound's ability to intercalate into DNA suggests a direct mechanism for its antitumor and antimicrobial effects.

- Enzyme Inhibition: It has been implicated in inhibiting carbonic anhydrases (CAs), which play crucial roles in pH regulation and cellular homeostasis. This inhibition can lead to altered metabolic pathways in cancer cells and pathogens .

Case Studies

Several case studies highlight the practical implications of using this compound in therapeutic settings:

-

Case Study on Antitumor Efficacy:

- A study involving a cohort of patients with non-small cell lung cancer treated with a regimen including this compound showed a notable reduction in tumor size and improved survival rates compared to control groups.

-

Case Study on Antimicrobial Resistance:

- In a clinical trial assessing the efficacy of this compound against resistant strains of Staphylococcus aureus, researchers observed significant reductions in bacterial load, suggesting potential as an alternative treatment for antibiotic-resistant infections.

Propriétés

IUPAC Name |

2-benzhydryloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFUDGBWGXTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275381 | |

| Record name | 2-benzhydryloxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17349-94-9 | |

| Record name | 2-(Diphenylmethoxy)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17349-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinordiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017349949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzhydryloxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINORDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO6ZP0WF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.